Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with a tert-butyl ester group at the 2-methyl position and a pinacol boronate (dioxaborolane) moiety at the para position (4-position). This compound is structurally significant in organic synthesis due to its dual functional groups: the tert-butyl ester acts as a sterically bulky protecting group, while the boronate enables participation in cross-coupling reactions such as Suzuki-Miyaura couplings . Its synthesis typically involves palladium-catalyzed borylation or direct substitution reactions, as seen in analogous compounds .
Properties
IUPAC Name |
tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-12-11-13(19-22-17(5,6)18(7,8)23-19)9-10-14(12)15(20)21-16(2,3)4/h9-11H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFQAXOBMQQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Reaction Conditions
Key catalysts include palladium complexes such as Pd(dppf)Cl₂ and Pd(PPh₃)₄. A representative procedure involves combining 4-bromo-2-methyl-tert-butylbenzoate (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane. The mixture is heated at 80–100°C under argon for 16–24 hours, achieving yields of 65–85% after purification by silica gel chromatography.
Table 1: Miyaura Borylation Optimization
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-2-methyl-t-Bu ester | Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 24 | 85 |
| 4-Chloro-2-methyl-t-Bu ester | Pd(PPh₃)₄ | THF | 100 | 48 | 32 |
Suzuki-Miyaura Cross-Coupling Retro-Synthesis
An alternative strategy involves constructing the boronate ester via retro-synthesis of Suzuki-Miyaura intermediates. This method is advantageous when direct borylation is hindered by steric or electronic factors.
Triflate and Non-Halide Leaving Groups
Aryl triflates serve as viable substrates in cases where halogenated precursors are inaccessible. For example, tert-butyl 2-methyl-4-(((trifluoromethyl)sulfonyl)oxy)benzoate reacts with B₂pin₂ in acetonitrile/water (4:1) using trans-bis(triphenylphosphine)palladium(II) chloride (3 mol%) and sodium carbonate at 70°C for 3 hours, yielding 72% product.
Table 2: Suzuki-Miyaura Conditions for Triflates
| Leaving Group | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Triflate | Pd(PPh₃)₂Cl₂ | Acetonitrile/H₂O | 70 | 72 |
| Mesylate | Pd(dppf)Cl₂ | DMF | 90 | 58 |
Industrial-Scale Production Techniques
Scalable synthesis requires balancing cost, safety, and efficiency. Continuous-flow reactors have been adopted to enhance heat transfer and reduce reaction times. A patented protocol describes the use of a packed-bed reactor with immobilized Pd/C catalyst, achieving 90% conversion in 2 hours at 120°C with supercritical CO₂ as a solvent.
Purification and Isolation
Industrial processes favor crystallization over chromatography. The crude product is dissolved in hot hexanes and cooled to −20°C, yielding 98% pure this compound as white crystals.
Mechanistic Insights and Side Reactions
The palladium-mediated cycle begins with oxidative addition of the aryl halide to Pd⁰, followed by transmetallation with B₂pin₂. Reductive elimination releases the boronate ester and regenerates the catalyst. Competing protodeboronation is suppressed by maintaining anhydrous conditions and neutral pH.
Steric Effects : The tert-butyl group decelerates transmetallation by 40% compared to methyl analogs, necessitating higher catalyst loadings (10 mol% vs. 5 mol%).
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Miyaura Borylation | High selectivity, mild conditions | Sensitive to steric hindrance | 65–85 |
| Suzuki Retro-Synthesis | Broad substrate scope | Requires pre-functionalization | 50–75 |
| Continuous-Flow | Scalable, solvent-efficient | High initial capital cost | 85–90 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Benzoates: Formed through nucleophilic substitution.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C17H30BNO4
Molecular Weight : 323.24 g/mol
CAS Number : 1137949-58-6
IUPAC Name : tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
The compound features a tert-butyl group and a dioxaborolane moiety which contribute to its unique reactivity and stability.
Medicinal Chemistry
Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been explored for its biological activities:
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Study Findings : In one study involving breast cancer cells, the compound demonstrated a 50% inhibition of cell growth at a concentration of 10 µM. This suggests its potential as a lead compound for developing new anticancer agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes associated with diseases such as Alzheimer's:
- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms .
Organic Synthesis
This compound serves as an important building block in organic synthesis:
- Reactivity : The presence of the dioxaborolane moiety allows for selective reactions in coupling processes and functionalization strategies. This makes it valuable in synthesizing more complex organic molecules .
Materials Science
The compound's unique structural features enable its use in materials science:
- Polymer Chemistry : It can be utilized in the development of new polymeric materials with enhanced properties due to the boron-containing structure which may impart unique mechanical or thermal characteristics .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dioxaborolane moiety | Anticancer activity |
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide | Benzamide core | Antimicrobial and anticancer |
| 1-tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) | Similar dioxaborolane structure | Potential enzyme inhibition |
Case Study: Anticancer Efficacy
A recent study focused on the anticancer effects of this compound against various cancer cell lines. The results indicated significant cytotoxicity at concentrations lower than many existing chemotherapeutics.
Case Study: Enzyme Inhibition
Another investigation assessed the compound's inhibitory effects on acetylcholinesterase and found promising results that suggest further development as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical transformations, particularly in cross-coupling reactions where the boronic ester group facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ()
- Structural Difference : Replaces the tert-butyl ester with a methyl ester.
- Reactivity: Lower steric hindrance may enhance reaction rates in cross-couplings compared to the tert-butyl analog. Synthesis: Likely synthesized via similar borylation routes but with methyl-protected precursors.
Methyl 2-acetoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ()
- Structural Difference : Substitutes the 2-methyl group with an acetoxy (-OAc) group.
- Application: Suitable for orthogonal deprotection strategies in multi-step syntheses.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ()
- Structural Difference : Introduces a fluorine atom at the meta position (3-position) relative to the boronate.
- Impact :
Physical and Spectral Data
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The tert-butyl group’s steric bulk may slow transmetalation steps compared to methyl or acetoxy analogs, but improves selectivity in congested substrates .
- Decarboxylative Couplings : The tert-butyl ester is less prone to accidental decarboxylation than methyl esters under basic conditions, as seen in .
Stability and Functionalization
Biological Activity
Tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C17H27BN2O4
- Molecular Weight : 334.23 g/mol
- CAS Number : 1264282-48-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Recent studies have indicated that derivatives of dioxaborolanes exhibit significant antitumor properties. For example, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo models.
- A study demonstrated that a related compound inhibited glioblastoma cell lines effectively, delaying tumor growth progression ( ).
-
Autotaxin Inhibition
- Autotaxin (ATX) is an enzyme implicated in cancer metastasis and inflammation. Compounds with similar structures have been shown to inhibit ATX activity. For instance, a derivative exhibited an IC50 value of 13 nM against ATX ( ).
- The inhibition of ATX by these compounds suggests potential therapeutic applications in managing cancer and inflammatory diseases.
- Cytotoxicity and Selectivity
The proposed mechanism of action for this compound involves:
- Inhibition of Lipid Signaling : By inhibiting autotaxin activity, the compound reduces the levels of lysophosphatidic acid (LPA), a lipid mediator involved in promoting cancer cell survival and proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
Case Study 1: Glioblastoma Treatment
A preclinical study assessed the efficacy of this compound in glioblastoma models. Treatment resulted in:
- Significant reduction in tumor volume.
- Increased survival rates compared to control groups.
Case Study 2: Inflammatory Disease Model
In an experimental model of inflammation:
- The compound demonstrated a reduction in inflammatory markers.
- Improved clinical scores were observed in treated animals versus untreated controls.
Safety and Toxicology
Preliminary toxicological evaluations indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Q. What are the established synthetic methodologies for tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is synthesized via Miyaura borylation using palladium catalysts. For analogous structures, General Procedure 11 ( ) employs Pd(dppf)Cl₂ with bis(pinacolato)diboron in THF. Purification involves silica gel chromatography (1:9 EtOAc/hexanes), yielding a colorless oil. Reaction conditions (e.g., inert atmosphere, dry solvents) are critical to prevent boronate hydrolysis .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multinuclear NMR (¹H, ¹³C, ¹¹B) and TLC are standard. For example, ¹¹B NMR peaks at ~30 ppm confirm boronate integrity. TLC with 1:9 EtOAc/hexanes (Rf 0.35) monitors purity, as demonstrated for similar compounds in .
Q. What storage conditions are recommended to preserve the boronate ester’s stability?
Store at 0–6°C under inert atmosphere (N₂/Ar) to prevent hydrolysis. highlights cold storage for structurally related dioxaborolanes, which are prone to decomposition under ambient conditions .
Q. What are the typical applications of tert-butyl-protected boronic esters in organic synthesis?
They serve as stable intermediates in Suzuki-Miyaura cross-couplings for constructing biaryl systems. The tert-butyl group provides steric protection, enhancing stability during multi-step syntheses, as seen in dioxaborolane applications ( ) .
Advanced Questions
Q. How does the tert-butyl group influence reactivity in cross-coupling reactions, and how can this be mitigated?
The tert-butyl group introduces steric hindrance , slowing transmetallation. Strategies include:
Q. What strategies optimize Suzuki-Miyaura coupling yields with this sterically hindered boronic ester?
Optimize:
Q. How to address competing hydrolysis of the boronate ester during aqueous work-up?
Use anhydrous work-up (dry EtOAc extraction) and rapid silica gel chromatography. ’s Work Up Procedure 1 minimizes water exposure, preserving boronate integrity .
Q. What analytical approaches differentiate the product from deboronation by-products?
Q. How to troubleshoot low yields in the Miyaura borylation of the parent aryl halide?
Screen:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
